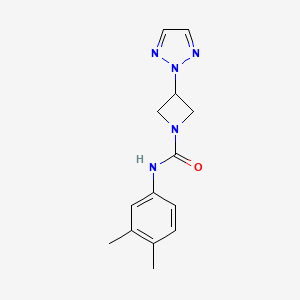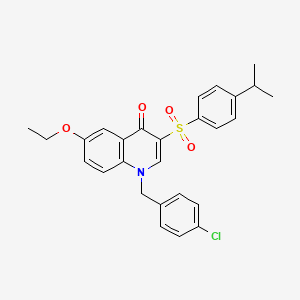
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as DTAC, is a novel compound that has been synthesized and studied for its potential scientific applications. This compound belongs to the class of azetidine derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it has been suggested that N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins in bacterial, fungal, and cancer cells. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and survival of fungi. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been found to have low toxicity in vitro, making it a potential candidate for further in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its simple and efficient synthesis method. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to have low toxicity in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for research on N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide. One of the directions is to study its potential use as an antimicrobial agent. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Another direction is to study its potential use as a cancer therapy. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been found to induce apoptosis in cancer cells, making it a potential candidate for further studies in cancer treatment. Additionally, further studies can be conducted to understand the mechanism of action of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide and its potential use in the treatment of other diseases such as inflammatory diseases.
Méthodes De Synthèse
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethylphenyl isocyanate with 2-azidoethylamine in the presence of copper (I) iodide as a catalyst. The reaction results in the formation of N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and anticancer properties. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(3,4-Dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-3-4-12(7-11(10)2)17-14(20)18-8-13(9-18)19-15-5-6-16-19/h3-7,13H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPLYWXKOMNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3N=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)







![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)